Propoxyphenyl aildenafil

Description

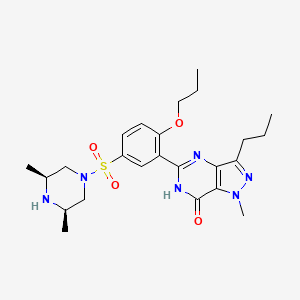

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMZQGGEMZGWDP-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347618 | |

| Record name | Propoxyphenyl aildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-82-9 | |

| Record name | Propoxyphenyl aildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphenyl aildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL AILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZDR4HWG5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxyphenyl Aildenafil's Presumed Mechanism of Action on PDE5: A Technical Guide

Disclaimer: Propoxyphenyl aildenafil is a structural analogue of sildenafil. To date, no specific peer-reviewed studies have been published detailing its unique mechanism of action, binding kinetics, or inhibitory concentrations (e.g., IC50, Ki) on phosphodiesterase type 5 (PDE5). The following technical guide is therefore an extrapolation based on the well-established pharmacology of sildenafil and other known PDE5 inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound has been identified as an unapproved sildenafil analogue, often found as an adulterant in dietary supplements and so-called "natural" enhancement products.[1][2] Structurally, it is characterized by the substitution of the ethoxy group on the phenyl ring of sildenafil with a propoxy group.[2][3] Given its structural similarity to sildenafil, it is presumed to act as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] This pathway is fundamental to smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis.[6][7]

The cGMP Signaling Pathway and PDE5

The physiological process of penile erection is primarily a hemodynamic event initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells upon sexual stimulation.[5][7]

Signaling Cascade:

-

Nitric Oxide (NO) Release: Sexual stimulation triggers the release of NO in the corpus cavernosum.

-

Guanylate Cyclase (GC) Activation: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC).[6]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

-

Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[8]

-

Smooth Muscle Relaxation: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations. This causes the relaxation of the arterial and trabecular smooth muscle of the corpus cavernosum.

-

Erection: The relaxation of smooth muscle allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to penile erection.[6]

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.[4][5]

Figure 1. Presumed signaling pathway of this compound action.

Presumed Mechanism of Action of this compound

As a structural analogue of sildenafil, this compound is presumed to be a competitive and selective inhibitor of PDE5.[4][9] Its molecular structure likely allows it to bind to the catalytic site of PDE5, the same site that binds cGMP.[9]

By competitively inhibiting PDE5, this compound is expected to prevent the degradation of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum when NO is released following sexual stimulation. The elevated levels of cGMP enhance the activation of PKG, leading to more profound and prolonged smooth muscle relaxation and, consequently, an enhanced erectile response.[5] It is important to note that, like sildenafil, this compound is not expected to have a direct relaxant effect on the corpus cavernosum in the absence of sexual stimulation, as the NO/cGMP pathway would not be activated.[5]

Quantitative Data (Hypothetical)

No specific quantitative data for this compound is available. The following table presents data for sildenafil and other approved PDE5 inhibitors to provide a comparative context for the expected potency and selectivity. It is plausible that the propoxy substitution in this compound could alter its binding affinity and selectivity profile compared to sildenafil.

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |

| Sildenafil | 3.5 | >80 | ~10 | ~1,000 |

| Vardenafil | 0.7 | >257 | ~16 | ~9,300 |

| Tadalafil | 1.8 | >10,000 | >7,000 | ~40 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

The following are generalized protocols that could be adapted to study the mechanism of action of this compound on PDE5.

In Vitro PDE5 Inhibition Assay

This assay would determine the concentration of this compound required to inhibit 50% of PDE5 activity (IC50).

Materials:

-

Recombinant human PDE5A1 enzyme

-

cGMP substrate

-

This compound (test compound)

-

Sildenafil (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Detection system (e.g., fluorescence polarization, luminescence, or colorimetric)

-

96-well microplates

-

Microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO, followed by dilution in assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE5 enzyme.

-

Initiation: Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of remaining cGMP or the product (GMP) using a suitable detection method. For instance, a fluorescence polarization assay can be used where a fluorescent cGMP tracer competes with the substrate for the enzyme.[10][11]

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value using a non-linear regression model.

Figure 2. General workflow for a PDE5 inhibition assay.

Enzyme Kinetics (Determination of Ki)

To determine if this compound is a competitive inhibitor, a kinetic study would be performed.

Protocol:

-

Perform the PDE5 inhibition assay as described above.

-

Vary the concentrations of both the cGMP substrate and this compound.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

Calculate the inhibitor constant (Ki) from the data.

Conclusion

While specific experimental data on this compound is not publicly available, its structural similarity to sildenafil strongly suggests that it functions as a competitive inhibitor of PDE5. By preventing the degradation of cGMP, it is presumed to enhance the NO-mediated relaxation of smooth muscle in the corpus cavernosum, thereby facilitating penile erection. Further research, including in vitro enzyme inhibition assays and kinetic studies, is necessary to fully characterize the potency, selectivity, and precise mechanism of action of this compound. The unauthorized presence of such analogues in consumer products highlights the need for continued vigilance and analytical screening by regulatory bodies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propoxyphenyl sildenafil | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sildenafil - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Erectile dysfunction in cyclic GMP-dependent kinase I-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Propoxyphenyl Aildenafil

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of Propoxyphenyl aildenafil, a potent analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a comprehensive overview of the analytical techniques and data interpretation integral to identifying and characterizing this compound.

This compound, identified as an adulterant in certain commercial products, is structurally distinguished from its parent compound, sildenafil, by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] Its formal chemical name is 1-[4-propoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenylsulfonyl]-4-methylpiperazine.[1] The elucidation of its intricate molecular structure relies on a combination of advanced spectroscopic and chromatographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Ultraviolet (UV) and Infrared (IR) spectroscopy.

Spectroscopic and Chromatographic Data

The structural confirmation of this compound is achieved through the meticulous analysis of data obtained from various analytical methods. The following tables summarize the key quantitative data essential for its identification.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides the foundational evidence for the structural backbone of this compound, allowing for the precise assignment of each proton and carbon atom. The data presented below is a comprehensive summary of the chemical shifts (δ) and coupling constants (J) that are characteristic of this molecule.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 1.01 (t, 3H) | 13.8 |

| 1.08 (t, 3H) | 10.5 |

| 1.80 (m, 2H) | 22.4 |

| 1.88 (m, 2H) | 22.3 |

| 2.29 (s, 3H) | 46.1 |

| 2.53 (t, 4H) | 54.9 |

| 2.89 (t, 2H) | 28.0 |

| 3.09 (t, 4H) | 54.9 |

| 4.10 (t, 2H) | 70.8 |

| 4.18 (s, 3H) | 36.8 |

| 7.18 (d, 1H) | 111.4 |

| 7.91 (dd, 1H) | 129.1 |

| 8.43 (d, 1H) | 120.9 |

| 10.4 (s, 1H) | 159.2 |

| 145.2 | |

| 138.1 | |

| 135.2 | |

| 134.9 | |

| 130.1 | |

| 129.1 | |

| 120.9 | |

| 111.4 | |

| 70.8 | |

| 54.9 | |

| 46.1 | |

| 36.8 | |

| 28.0 | |

| 22.4 | |

| 22.3 | |

| 13.8 | |

| 10.5 |

Data adapted from Liao, Y.-C., et al. (2013). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis.[2]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Data

Mass spectrometry data is pivotal in determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry reveals its fragmentation pattern, offering further structural confirmation.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₄N₆O₄S |

| Calculated Monoisotopic Mass | 502.2362 g/mol |

| Observed [M+H]⁺ | 503.2447 |

| Key MS/MS Fragment Ions ([M+H]⁺) | 461.1951, 391.1436, 347.0820, 325.1661, 283.1193 |

Data adapted from Liao, Y.-C., et al. (2013) and Kim, J., et al. (2021).[2][3]

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural elucidation of this compound.

Sample Preparation and Isolation

-

Extraction: The sample containing this compound is extracted with a suitable organic solvent, such as methanol or ethanol, to solubilize the compound of interest.

-

Chromatographic Separation: The extract is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components.

-

Fraction Collection and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Positive fractions are combined and further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is utilized.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the complete chemical structure.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

-

Chromatographic Conditions: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan MS and product ion scans (MS/MS) are acquired. The precursor ion for MS/MS is the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is used to generate fragment ions.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Procedure: The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., methanol) is recorded. The wavelengths of maximum absorbance (λmax) are noted, which are characteristic of the chromophoric groups within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Procedure: The IR spectrum of the pure compound is obtained, typically using the KBr pellet method or as a thin film. The absorption bands corresponding to specific functional groups (e.g., C=O, N-H, S=O) are identified.

-

Visualizing the Process and Pathway

Diagrams are essential for conceptualizing the workflow of structure elucidation and the potential biological context of the compound.

References

A Technical Overview of Propoxyphenyl Aildenafil: A Sildenafil Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a structural analog of sildenafil, the active pharmaceutical ingredient in Viagra®. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, it is designed for the research of enhancing sexual function.[1] This compound, along with similar analogs, has been identified in analyses of dietary supplements and herbal products, often as an undeclared ingredient.[2][3] Structurally, these analogs typically involve modification of the ethoxy group on the phenyl ring of sildenafil to a propoxy group.[4] The presence of these analogs in consumer products is a significant concern for regulatory agencies, as their pharmacological and toxicological profiles are not well-characterized.[2] This document provides a technical summary of the available data on this compound and its related compounds, its presumed mechanism of action, and relevant experimental protocols for its synthesis and identification.

Molecular Formula and Weight

There appears to be some ambiguity in the scientific literature and chemical databases regarding the precise molecular formula and weight of "this compound." This may be due to variations in the specific analog being described or interchangeable use of terminology with the closely related "Propoxyphenyl sildenafil." The key data for both identified compounds are summarized below for clarity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| This compound | C₂₄H₃₄N₆O₄S | 502.63 - 502.64 | [1][5] |

| Propoxyphenyl sildenafil | C₂₃H₃₂N₆O₄S | 488.6 - 488.61 | [4][6] |

Mechanism of Action: PDE5 Inhibition

As a sildenafil analog, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8] PDE5 is an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[9] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10]

The mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cGMP from guanosine triphosphate (GTP).[12] Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which mediates a cascade of events causing a decrease in intracellular calcium levels.[13][14] This results in the relaxation of smooth muscle, leading to vasodilation, increased blood flow to the penis, and an erection.[8]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway. This enhances and prolongs the smooth muscle relaxation and vasodilation necessary for an erection.[7][11] It is important to note that sexual stimulation is a prerequisite for the drug's action, as the initial release of nitric oxide is necessary to activate the pathway.[8]

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific, validated protocols for this compound are not published, methodologies for the synthesis, isolation, and characterization of sildenafil and its analogs are well-documented and can be adapted.

Representative Synthesis Protocol

The synthesis of sildenafil analogs generally follows a multi-step process. A plausible route for this compound, based on published methods for similar compounds, is outlined below.[15][16]

-

Chlorosulfonation: The precursor, 5-(2-propoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid, potentially with thionyl chloride) to produce the corresponding sulfonyl chloride. The reaction is typically performed at a low temperature (0–10°C) and then stirred at room temperature.[15]

-

Condensation: The resulting sulfonyl chloride is then reacted with N-methylpiperazine (for Propoxyphenyl sildenafil) or a similar piperazine derivative. This condensation reaction couples the piperazine moiety to the sulfonyl group, forming the final product.[15]

-

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., methanol) or column chromatography to yield the pure analog.

Isolation and Characterization from Adulterated Products

When found as an adulterant, this compound must be isolated and identified. The general workflow involves extraction followed by chromatographic and spectroscopic analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov.tw [fda.gov.tw]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Propoxyphenyl sildenafil | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric oxide - Wikipedia [en.wikipedia.org]

- 12. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

"Propoxyphenyl aildenafil" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, the active ingredient in several medications used to treat erectile dysfunction. As an unapproved pharmaceutical ingredient, it has been detected in dietary supplements and so-called "herbal" products, posing a potential health risk to consumers. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, putative synthesis, mechanism of action, and analytical detection methods. This document is intended to serve as a resource for researchers involved in forensic analysis, drug development, and regulatory oversight.

Chemical Properties and Identification

This compound is structurally related to sildenafil, with a key modification in the ethoxy group on the phenyl ring being replaced by a propoxy group. The "aildenafil" designation suggests a further structural modification, distinguishing it from "propoxyphenyl sildenafil."

CAS Number: While a specific CAS number for "this compound" is not consistently reported in public databases, the closely related analogue, Propoxyphenyl sildenafil , is assigned the CAS Number 877777-10-1 [1][2].

A summary of the key chemical properties for this compound and the related Propoxyphenyl sildenafil is presented in Table 1.

Table 1: Chemical Properties of this compound and Propoxyphenyl Sildenafil

| Property | This compound | Propoxyphenyl Sildenafil |

| Molecular Formula | C₂₄H₃₄N₆O₄S[3][4] | C₂₃H₃₂N₆O₄S[1] |

| Molecular Weight | 502.64 g/mol [4] | 488.6 g/mol [1] |

| IUPAC Name | Not definitively established | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine |

| Synonyms | Propoxyphenyl methisosildenafil | o-Desethyl o-propyl sildenafil[1] |

Putative Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the known synthesis of sildenafil and its analogues, a plausible synthetic route can be postulated[5][6]. The synthesis would likely follow a convergent strategy, involving the preparation of a pyrazolopyrimidinone core and a substituted phenylsulfonyl chloride, followed by their condensation.

A generalized workflow for the synthesis is depicted below.

References

- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zaprinast - Wikipedia [en.wikipedia.org]

Potential Therapeutic Effects of Propoxyphenyl Aildenafil: A Technical Whitepaper

Disclaimer: The compound "Propoxyphenyl aildenafil" is not extensively characterized in publicly available scientific literature. This document extrapolates potential therapeutic effects and mechanisms based on the known pharmacology of the structurally related and well-studied phosphodiesterase type 5 (PDE5) inhibitors, sildenafil and aildenafil. The quantitative data and experimental protocols presented herein are representative examples derived from studies on these analogous compounds and should be considered illustrative.

Introduction

This compound is a chemical entity belonging to the class of pyrazolopyrimidinone compounds.[1] Structurally, it is a derivative of aildenafil, which itself is an analog of sildenafil, the first-in-class oral therapy for erectile dysfunction.[2][3] Like its predecessors, this compound is anticipated to act as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of cellular cyclic guanosine monophosphate (cGMP) levels.[4][5][6] This whitepaper will provide an in-depth overview of the potential therapeutic effects of this compound, its putative mechanism of action, and the experimental methodologies typically employed to characterize compounds of this class.

Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is expected to be the competitive and selective inhibition of PDE5.[5][7] PDE5 is the predominant phosphodiesterase isoenzyme found in the corpus cavernosum of the penis and the pulmonary vasculature.[5] It is responsible for the degradation of cGMP.[4][8]

The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cGMP signaling pathway.[5][7][9] In response to sexual stimulation or other physiological cues that trigger the release of NO, soluble guanylate cyclase (sGC) is activated, leading to an increase in intracellular cGMP concentrations.[10][11] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5][11]

In the context of erectile dysfunction, this vasodilation of the helicine arteries in the corpus cavernosum leads to increased blood flow and penile erection.[5] In pulmonary arterial hypertension (PAH), the relaxation of smooth muscle in the pulmonary arteries reduces pulmonary vascular resistance and pressure.[12] By inhibiting the breakdown of cGMP, this compound is expected to amplify the effects of the NO/cGMP pathway, thereby enhancing smooth muscle relaxation in target tissues.[5][7]

Signaling Pathway Diagram

Caption: NO/cGMP pathway and the inhibitory action of this compound.

Potential Therapeutic Applications

Based on the established efficacy of other PDE5 inhibitors, this compound has potential therapeutic applications in the following areas:

-

Erectile Dysfunction (ED): This is the most prominent and well-established indication for PDE5 inhibitors.[13] Clinical trials with aildenafil have demonstrated its efficacy and safety in treating ED in men.[14]

-

Pulmonary Arterial Hypertension (PAH): Sildenafil is approved for the treatment of PAH to improve exercise ability and delay clinical worsening.[12] this compound could offer a similar therapeutic benefit.

Emerging and Investigational Uses

Preclinical and clinical studies on sildenafil have suggested potential benefits in a range of other conditions, which may also be applicable to this compound:

-

Cardioprotection: Sildenafil has been shown to have protective effects against ischemia-reperfusion injury.[15][16]

-

Neurological Disorders: There is emerging research into the use of PDE5 inhibitors for conditions like Alzheimer's disease and stroke recovery.[8][16]

-

Raynaud's Phenomenon and Digital Ulcers: Sildenafil has been used to improve peripheral circulation in these conditions.[16]

-

Cancer Therapy: Some studies suggest that PDE5 inhibitors may enhance the efficacy of certain cancer treatments.[16]

Quantitative Data (Representative)

The following tables summarize representative quantitative data based on studies of aildenafil and sildenafil. The actual values for this compound would need to be determined experimentally.

Table 1: In Vitro PDE5 Inhibitory Activity (Hypothetical)

| Compound | IC50 (nM) for PDE5 | Selectivity vs. PDE6 | Selectivity vs. PDE1 |

| This compound | TBD | TBD | TBD |

| Aildenafil | ~5 | ~10-fold | >100-fold |

| Sildenafil | ~3.5 | ~10-fold | >80-fold |

TBD: To be determined.

Table 2: Pharmacokinetic Parameters of Aildenafil in Healthy Volunteers[17]

| Parameter | 30 mg Dose | 60 mg Dose |

| Tmax (median, hours) | 1.0 | 1.0 |

| Cmax (mean, ng/mL) | 81.03 | 199.10 |

| AUC0-24 (mean, h·ng/mL) | 313.78 | 963.18 |

| t1/2 (mean, hours) | 2.75 | 3.26 |

Table 3: Efficacy of Aildenafil in Erectile Dysfunction (Clinical Trial Data)[14]

| Parameter | Aildenafil Group | Placebo Group | P-value |

| Median duration of penile tip rigidity >60% (min) | 4.25 | 0.50 | <0.001 |

| Median duration of penile base rigidity >60% (min) | 3.25 | 0.00 | <0.001 |

Experimental Protocols (Representative)

The following are representative protocols for key experiments used to characterize PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.

Methodology:

-

Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).

-

Assay Buffer: A standard assay buffer containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) is prepared.

-

Substrate: [3H]-cGMP is used as the substrate.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted.

-

Assay Procedure:

-

The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, [3H]-cGMP, and varying concentrations of the test compound.

-

The plate is incubated at 30°C for a specified time.

-

The reaction is terminated by adding a stop solution (e.g., snake venom nucleotidase).

-

The mixture is then passed through an anion-exchange resin to separate the product ([3H]-GMP) from the unreacted substrate.

-

The amount of [3H]-GMP is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for an in vitro PDE5 inhibition assay.

In Vivo Efficacy Study in a Model of Erectile Dysfunction

Objective: To evaluate the pro-erectile effect of this compound in an animal model.

Methodology:

-

Animal Model: Anesthetized male rats or rabbits are commonly used.

-

Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring, and the penile crus is exposed for intracavernosal pressure (ICP) measurement. The pelvic nerve is isolated for electrical stimulation.

-

Drug Administration: this compound or vehicle is administered intravenously or orally at various doses.

-

Erectile Response Measurement:

-

The pelvic nerve is stimulated with a series of electrical pulses to induce an erectile response.

-

ICP and mean arterial pressure (MAP) are continuously recorded.

-

-

Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP during stimulation. The dose-response relationship is then determined.

Preclinical Safety and Tolerability

The preclinical safety profile of aildenafil and sildenafil has been well-established.[17] Adverse effects are generally mild to moderate and include headache, flushing, dyspepsia, and visual disturbances.[5][14] The visual disturbances are attributed to the weak inhibition of PDE6, which is involved in the phototransduction cascade in the retina.[18] A comprehensive preclinical toxicology program for this compound would be required to establish its safety profile.

Conclusion

This compound, as a putative PDE5 inhibitor, holds significant promise for the treatment of erectile dysfunction and potentially other medical conditions characterized by impaired NO/cGMP signaling. Its therapeutic potential is strongly supported by the extensive clinical success of the structurally related compounds, sildenafil and aildenafil. Further preclinical and clinical development will be necessary to fully elucidate the efficacy, safety, and pharmacokinetic profile of this compound. The experimental frameworks outlined in this whitepaper provide a roadmap for the comprehensive evaluation of this promising therapeutic candidate.

References

- 1. Propoxyphenyl sildenafil | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aildenafil Citrate? [synapse.patsnap.com]

- 3. Aildenafil citrate - Youcare Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 4. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Structure -Activity Relationships of PDE5 Inhibitors (Supporting ...: Ingenta Connect [ingentaconnect.com]

- 9. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. youtube.com [youtube.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Clinical update on sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajprd.com [ajprd.com]

Methodological & Application

Application Notes & Protocols: Quantification of Propoxyphenyl Aildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Like sildenafil, it is believed to enhance sexual function and has been illicitly included in dietary supplements and energy drinks.[3][4] The clandestine nature of its use necessitates robust analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. These application notes provide detailed protocols for the quantification of this compound in various samples, based on current scientific literature.

As a sildenafil analogue, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The signaling pathway, therefore, mirrors that of sildenafil and other PDE5 inhibitors.

Signaling Pathway of PDE5 Inhibitors

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Analytical Standards

The availability of a certified reference standard is crucial for accurate quantification. A reference standard for this compound is commercially available from suppliers such as LGC Standards and MedchemExpress.[1][5] When procuring a standard, ensure it comes with a certificate of analysis detailing its purity and identity.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound found in the literature. It is important to note that most studies have focused on qualitative identification rather than quantification.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |

| UPLC-MS/MS | Dietary Supplements | 25 - 85 ng/g or ng/mL | Not Specified | Not Specified | Not Specified | [6] |

| UHPLC-Q-Exactive | Herbal Dietary Supplements | 0.4 mg/kg | 1.2 mg/kg | Not Specified | 80 - 110 | [7] |

Experimental Protocols

Protocol 1: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the rapid screening and quantification of this compound in complex matrices like dietary supplements.

Caption: Workflow for UPLC-MS/MS quantification.

-

UPLC system coupled with a tandem mass spectrometer (e.g., Agilent 1290 UPLC with a triple quadrupole MS)[6]

-

C18 analytical column (e.g., Agilent Eclipse Plus C18, 3.0 × 150 mm, 1.8 µm)[6]

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Mobile Phase A: 0.1% Formic acid in deionized water[6]

-

Mobile Phase B: Methanol[6]

-

Gradient: Optimized for separation, for example, starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step.[6]

-

Flow Rate: 400 µL/min[6]

-

Injection Volume: 5 µL[6]

-

Column Temperature: 35 °C[6]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[6]

-

Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM)[6]

-

Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. Based on literature, the protonated molecule [M+H]+ is observed at m/z 503.2447.[7] Characteristic product ions for sildenafil analogues often include m/z 283.[7]

-

Homogenize the sample (e.g., dietary supplement).

-

Perform a one-step liquid phase extraction using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Vortex and sonicate the sample to ensure complete extraction.

-

Centrifuge the sample to pellet any solid material.

-

Filter the supernatant through a 0.2 µm syringe filter before injection.[8]

-

Prepare a series of calibration standards of this compound in a blank matrix extract.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method is highly specific and provides accurate mass measurements, confirming the identity of the analyte while quantifying it.

Caption: Workflow for UHPLC-HRMS quantification.

-

UHPLC system (e.g., Thermo Scientific UltiMate 3000) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive)[7]

-

C18 analytical column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm)[7]

-

This compound reference standard

-

Ammonium formate

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water[7]

-

Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in acetonitrile:methanol (1:1, v/v)[7]

-

Gradient: 0–5 min, 2% B; 5–15 min, 2–40% B; 15–22 min, 40–95% B; 25–26 min, 95–2% B; 26–29 min, 2% B[7]

-

Flow Rate: 0.3 mL/min[7]

-

Injection Volume: 10 µL[7]

-

Column Temperature: 40°C[7]

-

Ionization Mode: ESI, positive mode

-

Full Scan and Fragmentation: Acquire full scan data for identification and use fragmentation scans (e.g., HCD or CID) to confirm the structure.[3]

-

Accurate Mass Measurement: The mass error of all product ions should be less than 5.0 ppm.[3]

-

Accurately weigh a homogenized portion of the sample.

-

Add a suitable extraction solvent (e.g., methanol or acetonitrile).

-

Sonicate for 30 minutes.[8]

-

Centrifuge or filter the extract.

-

If necessary, dilute the extract with the initial mobile phase composition.

-

Use an external standard calibration curve prepared in a blank matrix.

-

The concentration of this compound is determined from the calibration curve based on the accurate mass peak area.

Conclusion

The quantification of this compound in various matrices can be effectively achieved using advanced chromatographic techniques coupled with mass spectrometry. The protocols outlined provide a robust framework for researchers and analytical scientists. Adherence to good laboratory practices, including the use of certified reference standards and proper method validation, is essential for obtaining accurate and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural elucidation of propoxyphenyl isobutyl aildenafil, adulterant in a health supplement using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propoxyphenyl Sildenafil | LGC Standards [lgcstandards.com]

- 6. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usp.org [usp.org]

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for Propoxyphenyl Aildenafil in Human Plasma

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Propoxyphenyl aildenafil in human plasma. This compound is a potent analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Given its potential presence as an undeclared ingredient in various products, a validated analytical method is crucial for research, clinical, and forensic applications. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The assay has been validated according to internationally recognized guidelines and is suitable for high-throughput analysis.

Introduction

This compound is a structural analog of sildenafil, the active ingredient in several medications used to treat erectile dysfunction.[1] Like sildenafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow.[2][3][4][5][6] The presence of undeclared sildenafil analogs, such as this compound, in dietary supplements and herbal products poses a significant health risk to consumers.[7][8][9][10] Therefore, a reliable and validated analytical method for the determination of this compound in complex biological matrices is essential for pharmacokinetic studies, toxicological screening, and regulatory enforcement.

This application note details a comprehensive protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is designed to be both sensitive and specific, allowing for accurate measurement of the analyte at low concentrations.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

This compound-d8 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound-d8, 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 503.2 → 283.1; this compound-d8: m/z 511.2 → 283.1 |

| Collision Energy | Optimized for maximum signal intensity |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Assay Validation

The method was validated for selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r² | Weighting |

| This compound | 0.5 - 500 | >0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | <15 | <15 | ±20 | ±20 |

| Low | 1.5 | <15 | <15 | ±15 | ±15 |

| Mid | 75 | <15 | <15 | ±15 | ±15 |

| High | 400 | <15 | <15 | ±15 | ±15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 85-115 | 85-115 |

| High | 400 | 85-115 | 85-115 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its quantification.

Caption: PDE5 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method suitable for a wide range of applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The successful validation of this assay ensures that the data generated is accurate and reproducible.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. usp.org [usp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application of Orbitrap Mass Spectrometry for the Analysis of Propoxyphenyl Aildenafil

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic analogue of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE-5).[1][2] Sildenafil and its analogues are used in the treatment of erectile dysfunction.[1] However, the illicit inclusion of unapproved analogues like this compound in dietary supplements and herbal products poses a significant health risk to consumers, as their pharmacological and toxicological profiles are often unknown.[1][3] High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, has emerged as a powerful tool for the unambiguous identification and quantification of these undeclared analogues in complex matrices.[3][4]

The high resolving power and mass accuracy of Orbitrap mass spectrometers enable the differentiation of isomeric compounds and the confident structural elucidation of novel analogues.[3][4] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap MS) and showcases its utility in a research and drug development setting.

Quantitative Data Summary

The high mass accuracy of Orbitrap MS allows for the precise determination of the elemental composition of the parent ion and its fragments, which is critical for confident identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Compound | Chemical Formula | Ionization Mode | Precursor Ion | Measured m/z (M+H)⁺ |

| This compound | C₂₄H₃₄N₆O₄S | Positive | [M+H]⁺ | 503.2447 |

Table 2: Key Fragment Ions of this compound from High-Energy Collisional Dissociation (HCD) [5]

| Fragment Ion m/z |

| 461.19514 |

| 391.14362 |

| 347.08197 |

| 325.16609 |

| 283.11925 |

| 256.09442 |

| 189.66799 |

| 159.62481 |

| 137.61562 |

| 113.1077 |

| 99.09223 |

| 91.76256 |

| 71.07376 |

Experimental Protocols

The following protocols are based on established methodologies for the analysis of PDE-5 inhibitors in dietary supplements using LC-Orbitrap MS.[5]

Sample Preparation: Extraction from Dietary Supplement Matrix

This protocol is suitable for the extraction of this compound from solid or liquid dietary supplements.

Reagents and Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC vials

Procedure:

-

Sample Weighing/Aliquoting: Accurately weigh 100 mg of the homogenized solid sample or pipette 100 µL of the liquid sample into a centrifuge tube.

-

Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture (methanol:acetonitrile:water, 1:1:1 v/v/v).

-

Vortexing: Vortex the sample vigorously for 5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid excipients.

-

Dilution and Filtration: Carefully collect the supernatant and dilute it 1:10 with the extraction solvent mixture. Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.

-

Storage: The sample is now ready for LC-Orbitrap MS analysis. If not analyzed immediately, store at 4°C for up to 24 hours.

Liquid Chromatography (LC) Method

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

LC Gradient:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 10 | 0.3 |

| 15.0 | 90 | 0.3 |

| 18.0 | 90 | 0.3 |

| 18.1 | 10 | 0.3 |

| 22.0 | 10 | 0.3 |

Other LC Parameters:

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Orbitrap Mass Spectrometry (MS) Method

Instrumentation:

-

Q Exactive™ series or similar Orbitrap Mass Spectrometer.

Ionization Source (Heated Electrospray Ionization - HESI):

-

Spray Voltage: 3.5 kV (Positive Mode)

-

Capillary Temperature: 320°C

-

Sheath Gas Flow Rate: 35 (arbitrary units)

-

Auxiliary Gas Flow Rate: 10 (arbitrary units)

-

Probe Heater Temperature: 350°C

MS Scan Parameters:

-

Full Scan Mode:

-

Resolution: 70,000

-

Scan Range: m/z 150-1000

-

AGC Target: 1e6

-

-

Data-Dependent MS/MS (dd-MS²):

-

Resolution: 17,500

-

AGC Target: 1e5

-

TopN: 5 (fragment the 5 most intense ions from the full scan)

-

Normalized Collision Energy (NCE): 35 (stepped NCE of 25, 35, 45 can also be used)

-

Isolation Window: 2.0 m/z

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Logical Relationship of Orbitrap MS Application

Caption: Application of Orbitrap MS for this compound analysis.

Signaling Pathway of PDE-5 Inhibition

Caption: Signaling pathway of PDE-5 inhibition by this compound.

References

- 1. Orbitrap identification of sildenafil analogues in health supplements [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Orbitrap-mass spectrometry to differentiate isomeric sildenafil- and thiosildenafil-like analogues used for the adulteration of dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of Propoxyphenyl Aildenafil in Beverages

Introduction

Propoxyphenyl aildenafil is an analogue of sildenafil, the active ingredient in Viagra®, and has been identified as an illegal adulterant in various consumer products, particularly beverages marketed for sexual enhancement.[1][2] The clandestine inclusion of such potent pharmaceutical compounds in functional foods poses a significant health risk to the public. Accurate and reliable analytical methods are therefore crucial for the detection and quantification of this compound to ensure consumer safety and regulatory compliance. These application notes provide detailed protocols for the sample preparation of beverages prior to instrumental analysis, targeting researchers, scientists, and professionals in drug development and food safety.

Chemical Profile of this compound

This compound is structurally similar to sildenafil, with the primary difference being the substitution of the ethoxy group on the phenyl ring with a propoxy group.[2] This modification can alter its pharmacokinetic and pharmacodynamic properties.

| Property | Value |

| Molecular Formula | C24H34N6O4S[3] |

| Molecular Weight | 502.64 g/mol |

| IUPAC Name | 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methylpiperazine |

Sample Preparation Techniques

The complexity of beverage matrices, which can range from clear energy drinks to complex coffee premixes, necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. The following protocols outline three common and effective extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol:

-

Sample Preparation: Homogenize the beverage sample by shaking or vortexing. For carbonated beverages, degas the sample by sonication for 15-20 minutes.

-

pH Adjustment: Take a 10 mL aliquot of the beverage and adjust the pH to approximately 9.5 using a suitable basic solution (e.g., ammonium hydroxide).

-

Extraction: Transfer the pH-adjusted sample to a separatory funnel. Add 20 mL of an organic extraction solvent mixture, such as chloroform/2-propanol/n-heptane (25:10:65, v/v).[4]

-

Agitation: Shake the funnel vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation at 3500 x g for 10 minutes can aid in separation.[4]

-

Collection: Drain the lower organic layer into a clean collection tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the mobile phase used for instrumental analysis (e.g., methanol or acetonitrile/water mixture).[5]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC-UV, LC-MS).

Workflow for Liquid-Liquid Extraction (LLE)

Caption: Workflow of the Liquid-Liquid Extraction (LLE) protocol.

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a suitable solvent.

Experimental Protocol:

-

Sample Preparation: Clarify the beverage sample by centrifugation at 4000 rpm for 10 minutes to remove any particulate matter. Dilute viscous samples (e.g., coffee premixes) with deionized water.

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a divinylbenzene-co-N-vinylpyrrolidone polymer cartridge) by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.[6]

-

Sample Loading: Load 5 mL of the prepared beverage sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

Elution: Elute the retained this compound from the cartridge using 3 mL of a suitable organic solvent, such as acetonitrile or methanol.[6]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the analytical mobile phase.

-

Filtration: Filter the sample through a 0.22 µm syringe filter prior to analysis.

Workflow for Solid-Phase Extraction (SPE)

Caption: Workflow of the Solid-Phase Extraction (SPE) protocol.

Modified QuEChERS Method

The QuEChERS methodology is widely used in pesticide residue analysis but has been adapted for various analytes in complex matrices due to its simplicity and efficiency. This modified protocol is particularly suitable for challenging beverage matrices like instant coffee premixes.[7][8]

Experimental Protocol:

-

Sample Weighing and Dissolution: Weigh 100 mg of the homogenized beverage sample (especially for powders like coffee premixes) into a 50 mL centrifuge tube. Add 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.[7][8]

-

Initial Extraction: Vortex the mixture for 1 minute, followed by sonication for 20 minutes to ensure complete dissolution and extraction of the analyte.[7][8]

-

Centrifugation: Centrifuge the tube at 2500 x g for 5 minutes.[7][8]

-

Salting Out: Transfer the supernatant to a new centrifuge tube containing a pre-packaged QuEChERS salt mixture (commonly magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).

-

Second Extraction: Vortex the tube vigorously for 1 minute to induce phase separation and extraction.

-

Final Centrifugation: Centrifuge at 2500 x g for 5 minutes.[7][8]

-

Collection and Analysis: Collect the upper acetonitrile layer, which contains the analyte, and directly inject it into the analytical instrument or perform a solvent exchange if necessary.

Workflow for Modified QuEChERS Method

Caption: Workflow of the modified QuEChERS protocol.

Quantitative Data Summary

The efficiency of a sample preparation method is often evaluated by its recovery and reproducibility (expressed as relative standard deviation, RSD). The following table summarizes reported recovery data for sildenafil and its analogues in beverage matrices using different extraction techniques. Data for this compound is limited; therefore, data for closely related analogues are included for comparison.

| Analyte | Matrix | Technique | Recovery (%) | RSD (%) | Reference |

| Sildenafil Analogues | Coffee Premix | Acetonitrile Extraction | 105 - 113 | <10 | [9] |

| Sildenafil | Biological Fluids | LLE | >87 | Not Reported | [4] |

| Sildenafil & N-desmethylsildenafil | Rat Serum | SPE | Not Reported | Not Reported | [6] |

Note: The selection of the most appropriate sample preparation technique will depend on the specific beverage matrix, available equipment, and the desired level of sensitivity and selectivity. Method validation, including the determination of recovery, precision, and matrix effects, is essential for any quantitative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C24H34N6O4S | CID 135565590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation and identification of an isomeric sildenafil analogue as an adulterant in an instant coffee premix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.edu.my [ukm.edu.my]

Characterization of Propoxyphenyl Aildenafil Using LC/MS (ESI): An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphenyl aildenafil is a synthetic compound identified as an analogue of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Sildenafil is the active ingredient in several medications used to treat erectile dysfunction. The structural modification in this compound, specifically the substitution of the ethoxy group on the phenyl ring with a propoxy group, necessitates robust analytical methods for its accurate identification and characterization. This is particularly crucial in the context of counterfeit drug analysis and pharmaceutical research.

This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray Ionization source (LC/MS (ESI)). The methodologies outlined are intended to guide researchers in the unambiguous identification and structural elucidation of this sildenafil analogue.

Molecular Structure and Properties

This compound is a derivative of aildenafil (also known as methisosildenafil or dimethylsildenafil). The key structural feature is the replacement of the ethoxy group found in aildenafil with a propoxy group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-(5-((3,5-dimethylpiperazin-1-yl)sulfonyl)-2-propoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |

| Molecular Formula | C₂₄H₃₄N₆O₄S | [1] |

| Monoisotopic Mass | 502.2362 Da | [1] |

| Protonated Molecule [M+H]⁺ | 503.2435 m/z | Calculated |

Experimental Protocols

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix (e.g., dietary supplement):

-

Homogenize the sample.

-

Extract a known amount (e.g., 100 mg) of the homogenized sample with methanol by sonication for 20 minutes.

-

Centrifuge the extract at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Liquid Chromatography (LC) Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of sildenafil analogues.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 10.0 | 80 |

| 12.0 | 80 |

| 12.1 | 20 |

| 15.0 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Full Scan Range: m/z 100-1000.

-

Collision Gas: Argon.

-

Collision Energy: For MS/MS, a collision energy of 20-40 eV can be applied to induce fragmentation.

Data Presentation

Predicted Mass Spectrometric Data

The primary ion observed in the positive ESI mass spectrum of this compound is the protonated molecule [M+H]⁺.

Table 2: Predicted m/z for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted m/z |

| [M+H]⁺ | C₂₄H₃₅N₆O₄S⁺ | 503.2435 | 503.24 |

Expected MS/MS Fragmentation

The fragmentation of this compound is expected to follow similar pathways to sildenafil and its analogues. The primary fragmentation sites are the piperazine ring and the bond between the phenyl and sulfonyl groups.

Table 3: Major Predicted Product Ions for this compound ([M+H]⁺ = 503.24)

| Predicted m/z | Proposed Fragment Structure/Loss |

| 391.14 | [M+H - C₆H₁₄N₂]⁺ (Loss of dimethylpiperazine) |

| 325.17 | [M+H - C₈H₁₈N₂O₂S]⁺ |

| 299.12 | [C₁₄H₁₅N₄O₃S]⁺ |

| 283.12 | [C₁₄H₁₅N₄O₂S]⁺ |

| 113.11 | [C₆H₁₃N₂]⁺ (Dimethylpiperazine fragment) |

| 99.09 | [C₅H₁₁N₂]⁺ |

Visualizations

Experimental Workflow

Caption: LC/MS workflow for this compound.

Proposed Fragmentation Pathway

Caption: Fragmentation of this compound.

Conclusion

The LC/MS (ESI) method detailed in this application note provides a robust and reliable framework for the identification and characterization of this compound. The combination of chromatographic separation with mass spectrometric detection, particularly with MS/MS fragmentation analysis, allows for high confidence in structural elucidation. This protocol is valuable for quality control laboratories, regulatory agencies, and researchers involved in the analysis of sildenafil analogues and other undeclared pharmaceutical ingredients in various products.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Propoxyphenyl Aildenafil in Food Products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for Propoxyphenyl Aildenafil and other sildenafil analogues in food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in food products?

A1: this compound is an unapproved analogue of sildenafil, the active ingredient in Viagra.[1][2] It and other analogues are illegally added to dietary supplements and food products, such as energy drinks and instant coffee, that are marketed for sexual enhancement.[1][3][4] These undeclared ingredients pose a significant health risk to consumers as their safety and toxicological profiles are largely unknown.[5][6]

Q2: Which analytical technique is most effective for detecting this compound at low levels?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used method for the sensitive and selective detection of this compound and other phosphodiesterase type 5 (PDE-5) inhibitors in complex food matrices.[7][8] High-resolution mass spectrometry (HRMS), such as LC-Q-Exactive or Orbitrap MS, is particularly powerful for both identifying known analogues and screening for new, unknown ones.[7][9]

Q3: What are the typical Limits of Detection (LOD) for this compound in food matrices?

A3: The Limit of Detection (LOD) can vary depending on the analytical method, instrumentation, and the complexity of the food matrix. For a general screening of PDE-5 inhibitors using LC-HRMS, an LOD of 0.4 mg/kg has been reported in dietary supplements.[7] More targeted LC-MS/MS methods can achieve much lower LODs, ranging from 0.01 to 0.22 ng/mL in energy drinks.[3] A UPLC-MS/MS method for a wide range of PDE-5 inhibitors reported LODs between 25 and 85 ng/g or ng/mL.[8]

Q4: How can matrix effects from food samples be minimized?

A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis. Strategies to minimize them include:

-

Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or dispersive magnetic solid-phase extraction (DMSPE) can help clean up the sample and remove interfering components.[3]

-

Chromatographic Optimization: Fine-tuning the HPLC/UPLC gradient elution program can help separate the analyte of interest from co-eluting matrix components.[10]

-

Sample Dilution: A simple yet effective method is to dilute the sample extract, although this may compromise the detection limit if the analyte concentration is very low.

-

Use of Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement caused by the matrix.[3]

-

Internal Standards: Using a stable isotope-labeled internal standard can help to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

-

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

-

Answer:

-

Possible Cause 1: Secondary Interactions with Silica. The basic amine groups in this compound can interact with residual silanol groups on the C18 column, leading to tailing.

-

Possible Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column can lead to poor peak shape.

-

Solution: Implement a column washing step after each run or batch. If the problem persists, consider replacing the column.

-

-

Possible Cause 3: Inappropriate Mobile Phase.

-

Solution: Ensure the mobile phase composition is optimized for your specific column and analyte. Acetonitrile often provides better chromatographic separation for PDE-5 inhibitors compared to methanol.[10]

-

-

Issue 2: Low Signal Intensity or Inability to Reach Desired LOD

-

Question: I am struggling to achieve the required limit of detection for this compound. How can I improve my signal intensity?

-

Answer:

-